
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
描述
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride: is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both morpholine and oxadiazole moieties contributes to its unique chemical properties and biological activities.
作用机制
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been recognized as promising scaffolds in medicinal chemistry . They have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
Oxadiazole derivatives have been reported to exhibit their anticancer activity by interacting with cancer cell lines . The interaction of these compounds with their targets leads to changes that result in their therapeutic effects.
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities . The downstream effects of these pathways contribute to the overall therapeutic effect of these compounds.
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that these compounds can induce a variety of molecular and cellular changes.
生化分析
Biochemical Properties
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound can bind to specific protein domains, influencing protein conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By influencing gene expression, this compound can alter the expression levels of key regulatory proteins, thereby affecting cellular metabolism and function. Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional activity. These molecular interactions are critical for understanding the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are essential for determining the optimal usage and storage conditions for the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects while exerting significant therapeutic benefits, such as tumor growth inhibition. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility for excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride typically involves the following steps:
Cyclization of Benzophenone Hydrazide: The initial step involves the cyclization of benzophenone hydrazide to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole intermediate is then subjected to nucleophilic alkylation with morpholine under basic conditions to form the desired product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetraacetate, potassium permanganate, iodobenzenediacetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidized Derivatives: Products formed through oxidation of the oxadiazole ring.
Reduced Analogs: Products formed through reduction of the oxadiazole ring.
Substituted Derivatives: Products formed through substitution reactions on the phenyl ring.
科学研究应用
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Anticancer Activity: The compound has shown promising anticancer activity in vitro, particularly against cell lines such as MCF-7 and KB.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Industry:
相似化合物的比较
- 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
- 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring of the oxadiazole moiety. These substituents can significantly influence the compound’s chemical properties and biological activities.
- Biological Activity: While all these compounds exhibit similar biological activities, such as anticancer and antimicrobial properties, the potency and efficacy can vary based on the specific substituents present .
属性
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISHVKFAPIUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


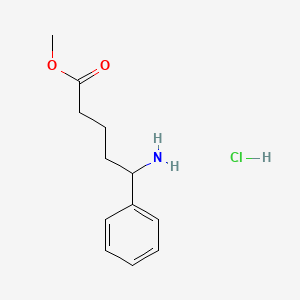

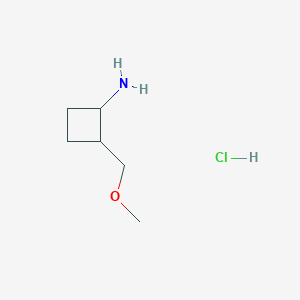
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
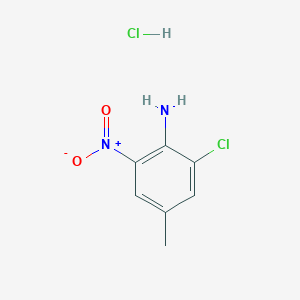
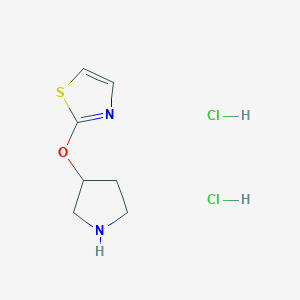

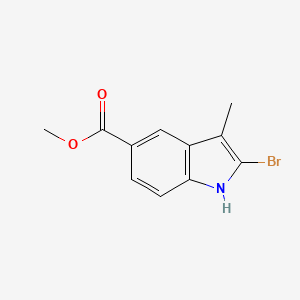

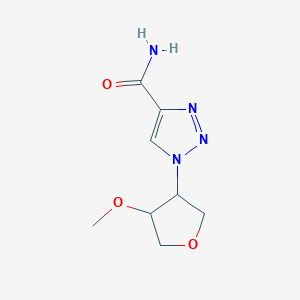
![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)

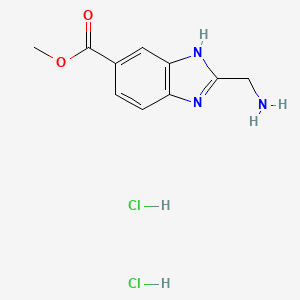
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
